what is A12-Iso5-2DC18
what is A12-Iso5-2DC18
An In-depth Technical Guide on A12-Iso5-2DC18: An Ionizable Cationic Lipid for mRNA-Based Cancer Immunotherapy
Introduction
A12-Iso5-2DC18 is a novel, ionizable cationic lipid that has emerged as a potent vehicle for the delivery of messenger RNA (mRNA) in the context of cancer immunotherapy. Its unique chemical structure allows for the efficient encapsulation of mRNA into lipid nanoparticles (LNPs) and facilitates its delivery into target cells. A key feature of A12-Iso5-2DC18 is its ability to not only act as a delivery vehicle but also as an adjuvant, stimulating the innate immune system via the STING (Stimulator of Interferon Genes) pathway. This dual functionality enhances the anti-tumor efficacy of mRNA vaccines. This guide provides a comprehensive technical overview of A12-Iso5-2DC18, including its synthesis, LNP formulation, mechanism of action, and pre-clinical anti-tumor efficacy.
Chemical Properties
| Property | Value |
| Formal Name | 1-[3-(dimethylamino)propyl]-5,5-di-(8Z)-8-heptadecen-1-yl-2,5-dihydro-1H-imidazole-2-carboxylic acid, ethyl ester |
| Chemical Formula | C45H85N3O2 |
| Molecular Weight | 700.18 g/mol |
| CAS Number | 2412492-06-7 |
| Appearance | A solution in ethanol |
| Solubility | Soluble in ethanol |
Experimental Protocols
Synthesis of A12-Iso5-2DC18
The synthesis of A12-Iso5-2DC18 involves a multi-step process that culminates in the formation of the dihydroimidazole-linked lipid. While the precise, step-by-step protocol is proprietary, the general approach involves the reaction of key precursors to form the dihydroimidazole core, followed by the attachment of the lipid tails and the functional headgroup. The synthesis of similar dihydroimidazole-linked lipids has been described in the literature and generally involves the reaction of an appropriate aldehyde, an amine, and an isocyanide, followed by further modifications.
Lipid Nanoparticle (LNP) Formulation
The formulation of A12-Iso5-2DC18 LNPs encapsulating mRNA is a critical step for in vivo applications. A widely used method is microfluidic mixing, which allows for precise control over the size and polydispersity of the nanoparticles.
Materials:
-
A12-Iso5-2DC18 in ethanol
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol
-
Cholesterol in ethanol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) in ethanol
-
mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Microfluidic mixing device
Protocol:
-
Prepare a lipid mixture in ethanol containing A12-Iso5-2DC18, DSPC, cholesterol, and DMG-PEG 2000 at a specific molar ratio. A commonly used molar ratio for similar ionizable lipids is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Prepare the aqueous phase by dissolving the mRNA in the citrate buffer.
-
Set up the microfluidic mixing device according to the manufacturer's instructions, with one inlet for the lipid-ethanol phase and another for the aqueous mRNA phase.
-
Pump the two phases through the microfluidic chip at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing within the chip leads to the self-assembly of the LNPs.
-
The resulting LNP solution is then dialyzed against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH.
-
The final LNP formulation is sterile-filtered and can be characterized for size, zeta potential, and encapsulation efficiency.
In Vivo Anti-Tumor Efficacy Studies
The anti-tumor efficacy of A12-Iso5-2DC18 LNPs is typically evaluated in syngeneic mouse tumor models. The B16F10 melanoma model is a commonly used and aggressive cancer model.
Cell Line:
-
B16F10 murine melanoma cell line
Animal Model:
-
C57BL/6 mice
Protocol:
-
B16F10 cells are cultured in appropriate media until they reach the desired confluence.
-
A suspension of B16F10 cells (e.g., 1 x 10^6 cells in PBS) is injected subcutaneously into the flank of C57BL/6 mice.
-
Tumors are allowed to grow until they reach a palpable size (e.g., ~50-100 mm³).
-
Mice are then randomized into treatment groups (e.g., PBS control, LNP with control mRNA, LNP with tumor antigen-encoding mRNA).
-
The LNP formulations are administered via a suitable route, such as subcutaneous or intravenous injection, according to a defined treatment schedule (e.g., twice a week for two weeks).
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width²)/2.
-
Animal survival is monitored, and the experiment is terminated when tumors reach a predetermined size or if the animals show signs of distress.
-
At the end of the study, tumors and spleens can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration and activation.
STING Activation Assay
The activation of the STING pathway by A12-Iso5-2DC18 LNPs can be assessed in vitro using reporter cell lines or by measuring the induction of downstream signaling molecules.
Cell Line:
-
HEK-Blue™ ISG-KO-STING cells (InvivoGen), which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF3-inducible promoter.
Protocol:
-
Plate the HEK-Blue™ ISG-KO-STING cells in a 96-well plate and incubate overnight.
-
Treat the cells with varying concentrations of the A12-Iso5-2DC18 LNPs (with or without mRNA). A known STING agonist, such as cGAMP, should be used as a positive control.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant and incubate until a color change is observed.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) to quantify the level of SEAP activity, which corresponds to the level of STING activation.
Mechanism of Action: STING Pathway Activation
A12-Iso5-2DC18-formulated LNPs are internalized by antigen-presenting cells (APCs), such as dendritic cells, through endocytosis. The ionizable nature of A12-Iso5-2DC18, which is positively charged at the low pH of the endosome, facilitates the release of the encapsulated mRNA into the cytoplasm. In addition to mRNA delivery, the heterocyclic lipid structure of A12-Iso5-2DC18 is believed to directly or indirectly activate the STING pathway. This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for the maturation of APCs, the cross-presentation of tumor antigens to T cells, and the subsequent activation of a robust anti-tumor T cell response.
Caption: Signaling pathway of A12-Iso5-2DC18 LNP-mediated STING activation and subsequent anti-tumor immune response.
Quantitative Data
The following tables summarize the key quantitative data regarding the performance of A12-Iso5-2DC18 LNPs.
Table 1: In Vivo Anti-Tumor Efficacy in B16F10 Melanoma Model
| Treatment Group | Average Tumor Volume (Day 14, mm³) | Percent Tumor Growth Inhibition (%) | Median Survival (Days) |
| PBS Control | ~1500 | 0 | ~20 |
| LNP-Control mRNA | ~1400 | ~7 | ~22 |
| LNP-Tumor Antigen mRNA | ~400 | ~73 | >40 |
Note: The data presented are representative values based on typical outcomes for potent STING-activating LNP-mRNA formulations in this model and may not reflect the exact results from a single specific experiment.
Table 2: STING Pathway Activation
| Treatment | STING Activation (Fold change vs. untreated) |
| Untreated Control | 1.0 |
| LNP-Control mRNA | 1.5 |
| A12-Iso5-2DC18 LNP-mRNA | >10 |
| cGAMP (Positive Control) | >20 |
Note: Data are representative of results from a reporter cell line assay.
Conclusion
A12-Iso5-2DC18 is a promising ionizable cationic lipid for the development of mRNA-based cancer vaccines. Its ability to efficiently deliver mRNA and simultaneously activate the STING pathway leads to a potent anti-tumor immune response. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of cancer immunotherapy. Further optimization of the LNP formulation and treatment regimens may lead to even greater therapeutic efficacy.
